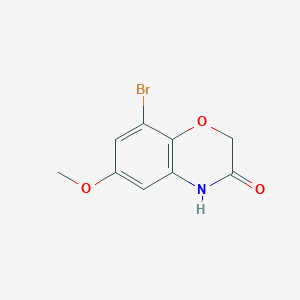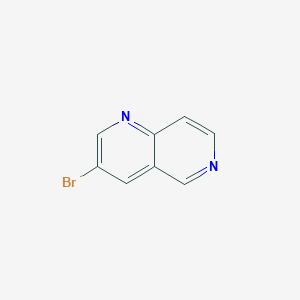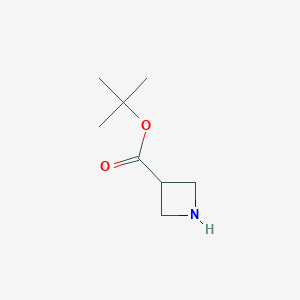
8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one, is a brominated and methoxylated derivative of 2H-1,4-benzoxazin-3(4H)-one. This class of compounds is known for its diverse chemical reactivity and potential biological activity. The papers provided discuss various derivatives of benzoxazinones and their chemical behavior, which can shed light on the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related benzoxazinone derivatives often involves reactions with aminophenols, diazoalkanes, or through the Mannich reaction. For instance, the reaction of 6-bromocyclohepta[b][1,4]benzoxazine with o-aminophenol leads to the formation of various products, including formylphenoxazines and Schiff bases, under modified conditions . Similarly, 8a-methoxy-3,4-dihydro-2H-1,4-benzoxazin-6(8aH)-ones react with diazoalkanes to yield pyrazolo[3,4-h][1,4]benzoxazin-6(2H)-ones, which can further isomerize . The Mannich reaction has also been employed to synthesize benzoxazine derivatives from eugenol, formaldehyde, and amines .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as NMR and sometimes by X-ray crystallography. For example, the structure of the cycloaddition products of 8a-methoxy-3,4-dihydro-2H-1,4-benzoxazin-6(8aH)-ones with diazoalkanes was elucidated using 1H and 13C-NMR spectroscopy, and one of the compounds was further analyzed by X-ray crystallography .
Chemical Reactions Analysis
Benzoxazinone derivatives exhibit a range of chemical reactivities. For instance, 6-bromo-2-methyl-3,1-benzoxazin-4-one shows chemoselectivity towards amines, Schiff bases, and azines, involving cleavage and nucleophilic attack reactions . The reaction of 2-bromo-7-methoxytropone with o-aminophenol also demonstrates the formation of various benzoxazinone derivatives, depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazinone derivatives are influenced by their molecular structure. The presence of methoxy groups and the position of substituents can affect properties such as intramolecular hydrogen bonding, which in turn influences the UV, IR, and luminescence spectra of these compounds . The luminescence properties, in particular, are associated with the strength of the intramolecular hydrogen bond, with shifts in the luminescence maximum and changes in intensity .
Applications De Recherche Scientifique
Bioactivity and Ecological Role
Compounds of the (2H)-1,4-benzoxazin-3(4H)-one class, including 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one, have been studied extensively for their bioactivity. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects. They are of interest as leads for natural herbicide models and play a role in the chemical defense mechanisms of plants. Recent focus has also been on improving analytical methodologies and understanding the ecotoxicologic effects and degradation kinetics of these compounds (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Isolation, Synthesis, and Agronomic Utility
The isolation and synthesis of benzoxazinone derivatives from plants such as maize and rye are crucial for exploring their potential agronomic utility. These compounds and related ones involved in their metabolism and degradation have shown significant phytotoxic and antimicrobial properties, making them of interest in agricultural applications. This research also encompasses developing new synthetic methodologies for obtaining these compounds in high yield (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).
Stability and Reactivity Studies
Studies on the stability and reactivity of benzoxazinone derivatives under various conditions are essential. For instance, substituted 2-(benzylamino)-2H-1,4-benzoxazin-3(4H)-ones, including 8-bromo-6-methoxy derivatives, show instability under alkaline and acidic conditions, leading to ring opening and degradation. Understanding these reactions is important for their potential applications (Ilaš & Kikelj, 2008).
Analytical Methodologies and Mass Spectrometry
The use of electrospray time-of-flight mass spectrometry (ESI-TOFMS) for the structural elucidation of benzoxazinone derivatives, including their fragmentation patterns, is a significant advance in analytical chemistry. This method aids in understanding the chemical reactivity and influence of substituents on these compounds (Bonnington, Barceló, & Knepper, 2003).
Phytotoxicity and Herbicide Models
The phytotoxicity of benzoxazinones and their degradation products on standard target species has been studied to understand their ecological role and to propose new herbicide models. The degradation product 2-aminophenoxazin-3-one (APO) and several 2-deoxy derivatives of natural benzoxazinones showed high inhibitory activity, indicating their potential as natural herbicide models (Macias, Marín, Oliveros-Bastidas, Castellano, Simonet, & Molinillo, 2005).
Propriétés
IUPAC Name |
8-bromo-6-methoxy-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-13-5-2-6(10)9-7(3-5)11-8(12)4-14-9/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGXHXKKGIZMNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)OCC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)

